molecular formula C11H15BrO2 B1443460 1-(3-Bromopropoxy)-3-ethoxybenzene CAS No. 134347-05-0

1-(3-Bromopropoxy)-3-ethoxybenzene

Cat. No. B1443460
M. Wt: 259.14 g/mol
InChI Key: IEZODYNGEMNBIP-UHFFFAOYSA-N
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Description

1-(3-Bromopropoxy)-3-ethoxybenzene, or BPE, is an important organic compound used in a variety of scientific research applications. It is a colorless, flammable liquid that is miscible with water and has a sweet, pungent odor. BPE is used in a variety of industries, including pharmaceutical, agrochemical, and petrochemical. It is also used in the synthesis of other organic compounds.

Scientific Research Applications

Application in Biochemistry

  • Scientific Field: Biochemistry .
  • Summary of the Application: This compound is used in the synthesis of chalcone derivatives, which have shown promise in pharmaceutical applications . Chalcones are natural organic compounds, widely found in plants, with applications in a variety of scientific domains .
  • Methods of Application or Experimental Procedures: The synthesis of 2’-hydroxychalcone was performed according to literature procedures . α-Glucosidase (EC3.2.1.20) and 4-Nitrophenyl-α-d-gluocpynoaside (PNPG) were obtained from Sigma . Other reactants of AR grade were obtained commercially and used without further purification . 1 H NMR analyses were performed on a Varian VNMR 400 MHz .
  • Summary of the Results or Outcomes: Among the five compounds synthesized, 1 and 2 showed inhibitory activity on α-glucosidase, but 4 and 5 increased the activity of α-glucosidase . Two of the compounds have the ability to inhibit α-glucosidase, and two different compounds have the ability to promote α-glucosidase .

Application in Solution Chemistry

  • Scientific Field: Solution Chemistry .
  • Summary of the Application: The compound “1-(3-Bromopropoxy)-4-Chlorobenzene” is an important intermediate for the manufacture of omoconazole nitrate . It’s used in the study of solubility in aqueous ethanol mixtures .
  • Methods of Application or Experimental Procedures: The solubilities of this compound in aqueous ethanol solutions were measured within the temperature range of (273.15–303.15) K using a laser monitoring system . The solubility data were regressed by the Buchowski–Ksiazaczak λh and the modified Apelblat models .
  • Summary of the Results or Outcomes: The solubilities of the compound in the aqueous ethanol mixtures increase with increasing temperature . This study provided valuable data for the purification of the compound by crystallization .

Application in Pharmaceutical Synthesis

  • Scientific Field: Pharmaceutical Synthesis .
  • Summary of the Application: “(3-Bromopropoxy)-tert-butyldimethylsilane” may be used to introduce propanol functionality to many pharmaceuticals . It may be used as an alkylating agent in the synthesis of various compounds .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
  • Summary of the Results or Outcomes: The outcomes of the application are not detailed in the source .

Application in Solution Chemistry

  • Scientific Field: Solution Chemistry .
  • Summary of the Application: The compound “1-(3-Bromopropoxy)-4-Chlorobenzene” is an important intermediate for the manufacture of omoconazole nitrate . It’s used in the study of solubility in aqueous ethanol mixtures .
  • Methods of Application or Experimental Procedures: The solubilities of this compound in aqueous ethanol solutions were measured within the temperature range of (273.15–303.15) K using a laser monitoring system . The solubility data were regressed by the Buchowski–Ksiazaczak λh and the modified Apelblat models .
  • Summary of the Results or Outcomes: The solubilities of the compound in the aqueous ethanol mixtures increase with increasing temperature . This study provided valuable data for the purification of the compound by crystallization .

Application in Pharmaceutical Synthesis

  • Scientific Field: Pharmaceutical Synthesis .
  • Summary of the Application: “(3-Bromopropoxy)-tert-butyldimethylsilane” may be used to introduce propanol functionality to many pharmaceuticals . It may be used as an alkylating agent in the synthesis of various compounds .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
  • Summary of the Results or Outcomes: The outcomes of the application are not detailed in the source .

properties

IUPAC Name

1-(3-bromopropoxy)-3-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2/c1-2-13-10-5-3-6-11(9-10)14-8-4-7-12/h3,5-6,9H,2,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZODYNGEMNBIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromopropoxy)-3-ethoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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